molecular formula C10H12ClFN2O2 B13490031 tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate

tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate

Cat. No.: B13490031
M. Wt: 246.66 g/mol
InChI Key: WVNNECACNVDQNW-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H12ClFN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

Molecular Formula

C10H12ClFN2O2

Molecular Weight

246.66 g/mol

IUPAC Name

tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15)

InChI Key

WVNNECACNVDQNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction Approach

The most commonly reported method for synthesizing this compound involves a nucleophilic substitution reaction between 3-chloro-2-fluoropyridine and tert-butyl isocyanate. This reaction is typically facilitated by a base such as triethylamine, which acts to deprotonate intermediates and promote carbamate formation.

  • Reagents and Conditions:

    • Starting materials: 3-chloro-2-fluoropyridine and tert-butyl isocyanate
    • Base: Triethylamine
    • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Room temperature to slightly elevated temperatures
    • Reaction time: Until completion, monitored by TLC or other analytical methods
  • Mechanism:
    The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of tert-butyl isocyanate, forming the carbamate linkage. The base neutralizes the generated acid, driving the reaction forward.

  • Outcome:
    This method yields this compound with good purity and reasonable yields, suitable for further biological evaluation and chemical modifications.

Alternative Synthetic Routes and Related Carbamate Preparations

While direct literature on alternative routes specifically for this compound is limited, related carbamate syntheses provide insight into potential methods:

  • Intramolecular Decarboxylative Amination:
    A base-mediated intramolecular decarboxylative synthesis of alkylamines via alkanoyloxycarbamates has been reported, which could be adapted for carbamate derivatives. This method uses bases like cesium carbonate in solvents such as acetonitrile at elevated temperatures (~100 °C) to facilitate decarboxylation and amination steps.

  • Protection and Functional Group Manipulations:
    Protection of hydroxycarbamates with tert-butyldimethylsilyl groups followed by acylation has been demonstrated to afford carbamate derivatives in high yields. These strategies may be useful for modifying or preparing substituted carbamates structurally related to this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield & Remarks Reference
Nucleophilic substitution 3-chloro-2-fluoropyridine, tert-butyl isocyanate, triethylamine Room temp to mild heating, DMF or THF solvent Good yield, straightforward, scalable
Base-mediated intramolecular decarboxylation Alkanoyloxycarbamate, Cs2CO3 100 °C, acetonitrile solvent Moderate to high yield, requires base screening
Organolithium-mediated substitution (patent) Brominated carbamate, n-butyllithium -78 °C, THF, inert atmosphere Low temperature, sensitive conditions, low yield example
Protection and acylation of hydroxycarbamates tert-butyldimethylsilyl chloride, triethylamine, benzoyl chloride 0 °C to room temp, methylene chloride solvent High yield, multi-step approach

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is studied for its potential use in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
  • tert-Butyl (3-fluoropyridin-4-yl)carbamate

Uniqueness: tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is an organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms, along with a tert-butyl carbamate group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C₁₀H₁₂ClFN₂O₂
  • Molecular Weight : Approximately 246.66 g/mol
  • Boiling Point : 267.8 °C
  • Physical State : Solid

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-fluoropyridine with tert-butyl carbamate, using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized for yield and purity, indicating its utility in both laboratory and industrial settings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets can inhibit or modulate their activity, leading to various biological effects. Understanding the precise mechanisms remains an area of active research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown promise in inhibiting tumor growth by interfering with cell signaling pathways involved in proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating diseases such as cancer or metabolic disorders. The binding affinity and selectivity towards these enzymes are critical for its therapeutic efficacy .

Interaction with Biological Pathways

Research has demonstrated that the compound can influence key biological pathways by modulating the activity of prostaglandin receptors. This modulation can lead to enhanced tissue growth and differentiation, indicating its potential application in regenerative medicine .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₀H₁₂ClFN₂O₂Unique substitution pattern enhances biological activity
tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamateC₁₀H₁₂ClFN₂O₂Different halogen positioning affects reactivity
tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamateC₁₀H₁₂BrFN₂O₂Contains bromine; different biological properties

The variations in halogen substitution significantly influence the chemical behavior and biological activity of these compounds, showcasing the importance of structural modifications in drug design.

Q & A

Q. Experimental validation :

  • 19F NMR : Fluorine’s electronegativity deshields adjacent protons (δ = –120 ppm for C-2 F) .
  • Hammett analysis : σₚ values (F: +0.06, Cl: +0.23) predict slower SNAr at C-4 compared to non-halogenated analogs .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

  • ¹H NMR (400 MHz, CDCl₃):
    • tert-butyl: δ 1.45 (s, 9H).
    • Pyridine H: δ 8.21 (d, J = 5.2 Hz, H-5), 7.89 (d, J = 5.2 Hz, H-6) .
  • ¹³C NMR : Carbamate carbonyl at δ 155 ppm; pyridine C-F at δ 148 ppm .
  • IR : N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹) .

MS : Molecular ion [M+H]⁺ at m/z 261.1 (C₁₀H₁₂ClFN₂O₂) .

(Advanced) What strategies can be employed to improve the regioselectivity in derivatization reactions of this carbamate?

Methodological Answer:

  • Protecting groups : Temporarily mask the carbamate with Boc or Fmoc to direct functionalization to the pyridine ring .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings at C-4, leveraging fluorine’s directing effects .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >90% selectivity for C-4 products .

Case study : Pd-catalyzed amination at C-4 achieves 92% yield with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as ligand .

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